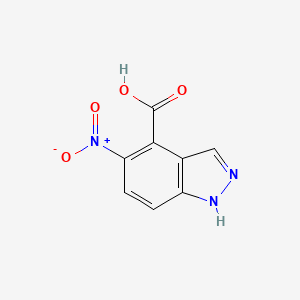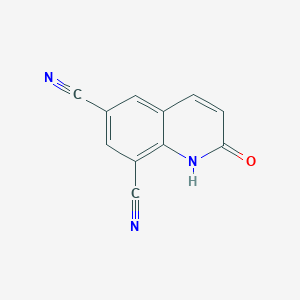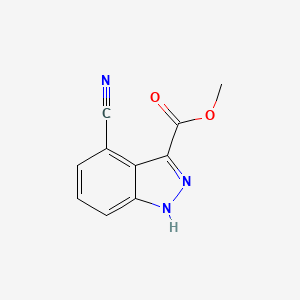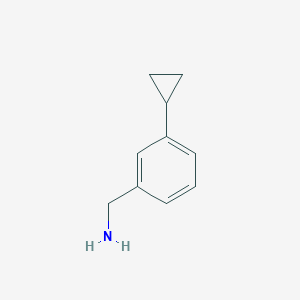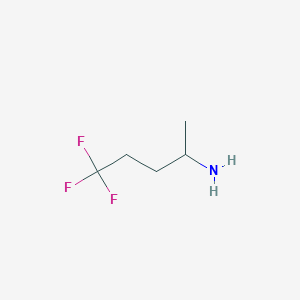
5,5,5-Trifluoropentan-2-amine
Overview
Description
5,5,5-Trifluoropentan-2-amine is a chemical compound with the CAS Number: 2287300-93-8 . It has a molecular weight of 177.6 . The compound is typically stored at a temperature of 4 degrees Celsius . It is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for 5,5,5-Trifluoropentan-2-amine is1S/C5H10F3N.ClH/c1-4(9)2-3-5(6,7)8;/h4H,2-3,9H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
5,5,5-Trifluoropentan-2-amine is a powder . It has a molecular weight of 177.6 . The compound is typically stored at a temperature of 4 degrees Celsius . Lower aliphatic amines are soluble in water, but solubility decreases with an increase in molecular mass .Scientific Research Applications
Medicine: Drug Synthesis and Development
5,5,5-Trifluoropentan-2-amine: is utilized in the synthesis of various pharmaceutical compounds. The trifluoromethyl group in the compound can significantly affect the pharmacokinetic properties of drugs, such as their metabolic stability and membrane permeability . This makes it a valuable precursor in the development of new medications with improved efficacy and safety profiles.
Agriculture: Pesticide Formulation
In agriculture, 5,5,5-Trifluoropentan-2-amine derivatives are explored for their potential use in pesticide formulations. The presence of fluorine atoms can enhance the biological activity of pesticides, providing effective protection against pests while potentially reducing the environmental impact .
Material Science: Polymer Production
The compound is investigated for its role in the production of advanced polymers. Its incorporation into polymer chains can lead to materials with unique properties, such as increased thermal stability and chemical resistance, which are crucial for industrial applications .
Environmental Science: Carbon Capture
5,5,5-Trifluoropentan-2-amine: is studied for its application in environmental science, particularly in carbon capture technologies. Amine-functionalized materials can selectively absorb CO2 from industrial emissions, contributing to greenhouse gas reduction efforts .
Analytical Chemistry: Chromatography
In analytical chemistry, derivatives of 5,5,5-Trifluoropentan-2-amine are used as stationary phases in chromatography. Their unique interactions with analytes can improve the separation and analysis of complex mixtures .
Pharmacology: Therapeutic Protein Modification
The compound is used to modify therapeutic proteins, enhancing their stability and shelf life. This is particularly beneficial for the development of biopharmaceuticals where maintaining protein integrity is essential for therapeutic efficacy .
Biochemistry: Protein Structure Studies
In biochemistry, 5,5,5-Trifluoropentan-2-amine is employed to study protein structures. The introduction of fluorinated amino acids into proteins can provide insights into protein folding and stability, which is fundamental for understanding biological processes and designing novel enzymes .
Industrial Processes: Amine Functionalized Adsorbents
Lastly, the compound is integral to the development of amine-functionalized adsorbents used in various industrial processes. These adsorbents are pivotal in applications ranging from gas purification to wastewater treatment, where they can selectively remove contaminants or recover valuable resources .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
5,5,5-trifluoropentan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3N/c1-4(9)2-3-5(6,7)8/h4H,2-3,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLTZLGWDAMODR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5,5-Trifluoropentan-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



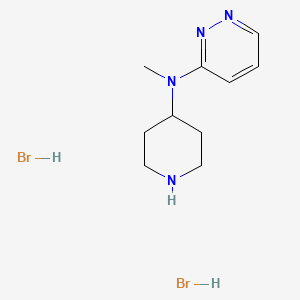




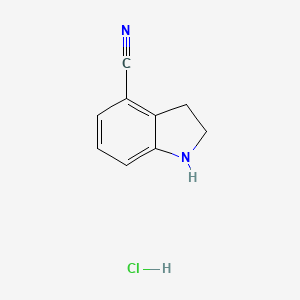

![3-[(4-Isopropyl-3-methylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1455435.png)

![{1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl}methanol](/img/structure/B1455440.png)
